molecular formula C7H9NO B125469 2-(Aminomethyl)phenol CAS No. 932-30-9

2-(Aminomethyl)phenol

Cat. No.: B125469
CAS No.: 932-30-9
M. Wt: 123.15 g/mol
InChI Key: KPRZOPQOBJRYSW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)phenol is an organic compound with the molecular formula C7H9NO. It features an amine group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. This compound is notable for its utility in various chemical reactions and its role as a building block in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 2-(Aminomethyl)phenol are currently under investigation . As a chemical compound, it may interact with various biological molecules, such as proteins or enzymes, within the body.

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate these interactions and the resulting changes .

Biochemical Pathways

It has been suggested that it may be involved in carbon-carbon bond formation reactions . The specific pathways and their downstream effects are still under investigation .

Result of Action

It is under investigation in a clinical trial , which suggests that it may have potential therapeutic effects. The specific molecular and cellular effects are still being studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Aminomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 2-chloromethylphenol with ammonia under high pressure and temperature .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitrobenzyl alcohol. This method is preferred due to its efficiency and scalability. The reaction typically occurs in a hydrogen atmosphere with a palladium on carbon catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(Aminomethyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and interaction profiles compared to its analogs. This unique structure makes it particularly valuable in certain synthetic and catalytic applications .

Properties

IUPAC Name

2-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRZOPQOBJRYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902921
Record name NoName_3497
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-30-9, 50312-64-6
Record name 2-(Aminomethyl)phenol
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Record name 2-(Aminomethyl)phenol
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Record name (Aminomethyl)phenol
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Record name 2-(aminomethyl)phenol
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Record name 2-(aminomethyl)phenol
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Record name (aminomethyl)phenol
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Record name 2-(AMINOMETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

An o-hydroxybenzylamine compound of the present invention composition was prepared according to the procedure of Example 1, except that 50 g of 4-t-butylphenol was employed in place of the Bisphenol-A, 20.1 g of ethanolamine was employed in place of the 2-(methylamino)ethanol, and that heating of the reactants was only begun after the formaldehyde addition was completed. A 0.5 g sample of the product was dissolved in 500 ml of ethanol/water (1:4 by volume) and the pH of the solution was adjusted to 3.0 with phosphoric acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

An o-hydroxybenzylamine compound of the present invention composition is prepared according to the procedure of Example 1, except that 50 g of 4-t-butylphenol is employed in place of the Bisphenol-A, 25 g of 3-aminopropanol is employed in place of the 2-(methylamino)ethanol and that heating of the reactants was only begun after the formaldehyde addition was completed. A 0.5 g sample of the product is dissolved in 500 ml of ethanol/water (1:4 by volume) and the pH of the solution is adjusted to 3.0 with phosphoric acid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)phenol
Reactant of Route 2
2-(Aminomethyl)phenol
Reactant of Route 3
2-(Aminomethyl)phenol
Reactant of Route 4
2-(Aminomethyl)phenol
Reactant of Route 5
2-(Aminomethyl)phenol
Reactant of Route 6
2-(Aminomethyl)phenol

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